molecular formula C13H13BrN2O B1475506 4-Bromo-6-(4-isopropoxyphenyl)pyrimidine CAS No. 1772210-53-3

4-Bromo-6-(4-isopropoxyphenyl)pyrimidine

Cat. No.: B1475506
CAS No.: 1772210-53-3
M. Wt: 293.16 g/mol
InChI Key: QVGUMGJXRALKKR-UHFFFAOYSA-N
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Description

4-Bromo-6-(4-isopropoxyphenyl)pyrimidine is a versatile brominated pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a fundamental building block in nucleic acids and is widely exploited in pharmaceutical research due to its diverse biological activities . The bromine atom at the 4-position serves as an excellent reactive handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing researchers to create a diverse library of novel compounds for structure-activity relationship (SAR) studies . The 4-isopropoxyphenyl substituent at the 6-position is a key structural feature that can influence the compound's lipophilicity, electronic distribution, and overall biomolecular interactions. Pyrimidine-based compounds are extensively investigated for their anticancer , antimicrobial , anti-inflammatory , and antiviral properties . This reagent is provided as a high-purity solid and is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

4-bromo-6-(4-propan-2-yloxyphenyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O/c1-9(2)17-11-5-3-10(4-6-11)12-7-13(14)16-8-15-12/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVGUMGJXRALKKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=CC(=NC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Bromo-6-(4-isopropoxyphenyl)pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted at the 4-position with a bromine atom and at the 6-position with a 4-isopropoxyphenyl group. The presence of these substituents is believed to influence its biological properties significantly.

The biological activity of 4-Bromo-6-(4-isopropoxyphenyl)pyrimidine is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. These interactions can lead to inhibition or activation of various biological pathways, contributing to its therapeutic effects.

Antimicrobial Activity

Recent studies have indicated that pyrimidine derivatives, including 4-Bromo-6-(4-isopropoxyphenyl)pyrimidine, exhibit notable antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, suggesting that this compound may also possess antibacterial and antifungal activities.

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

CompoundBacterial StrainMIC (µg/mL)
4-Bromo-6-(4-isopropoxyphenyl)pyrimidineStaphylococcus aureusTBD
4-Phenyl-6-(pyridin-3-yl)pyrimidineTrypanosoma brucei0.38
2-Methoxyphenyl derivativeTrypanosoma brucei19.6

Anticancer Activity

In vitro studies have explored the anticancer potential of pyrimidine derivatives. For example, compounds similar to 4-Bromo-6-(4-isopropoxyphenyl)pyrimidine have demonstrated cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents.

Case Study: Anticancer Evaluation
A study evaluated the cytotoxicity of several pyrimidine derivatives on human cancer cell lines. The results showed that derivatives with electron-donating groups exhibited enhanced activity, potentially due to increased lipophilicity and better cell membrane penetration.

Structure-Activity Relationships (SAR)

The SAR analysis reveals that the substitution pattern on the pyrimidine ring significantly affects biological activity. The presence of bromine and isopropoxy groups enhances lipophilicity, which may improve cellular uptake and bioavailability.

Table 2: Structure-Activity Relationships

SubstituentEffect on Activity
Bromine at 4-positionIncreases potency
Isopropoxy at 6-positionEnhances lipophilicity
Variations in phenyl substitutionsAlters selectivity and efficacy

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-Bromo-6-(4-isopropoxyphenyl)pyrimidine with analogous pyrimidine derivatives, focusing on structural features, physicochemical properties, and applications.

Substituent Effects on Reactivity and Stability
Compound Name Key Substituents Molecular Weight (g/mol) Reactivity Notes
4-Bromo-6-(4-isopropoxyphenyl)pyrimidine 4-Br, 6-(4-isopropoxyphenyl) ~279.16 (estimated) Bromine at 4-position enables cross-coupling; isopropoxy enhances lipophilicity.
4-Bromo-2-methoxy-6-(1-phenyl)pyrimidine 4-Br, 2-OCH3, 6-benzimidazole 372.22 (reported) Methoxy group increases electron density; benzimidazole introduces planarity.
6-Bromo-2-(trifluoromethyl)pyrimidin-4-amine 6-Br, 2-CF3, 4-NH2 242.03 (reported) Trifluoromethyl group strongly electron-withdrawing; amine enhances polarity.
4-Bromo-6-(pyrimidin-2-yl)pyrimidine 4-Br, 6-(pyrimidin-2-yl) 254.09 (reported) Bicyclic structure may restrict rotational freedom; bromine retains reactivity.

Key Observations :

  • Electronic Effects : Electron-donating groups (e.g., isopropoxy) increase electron density at the pyrimidine ring, contrasting with electron-withdrawing groups like trifluoromethyl (), which may deactivate the ring toward electrophilic attack .

Key Observations :

  • Lipophilicity : The isopropoxyphenyl group in the target compound increases LogP compared to fluorophenyl derivatives (), favoring membrane permeability in biological systems .
  • Synthetic Utility: Bromine at the 4-position (common across ) allows versatile functionalization, whereas phosphonium salts () are specialized for organometallic applications .
Contrasting Functional Groups in Related Compounds
  • and : These compounds feature sulfonamide and phosphonium groups, which are absent in the target. Such groups enhance hydrogen-bonding capacity or act as leaving groups, broadening utility in drug discovery .
  • : Lists brominated pyrimidines with sulfur-containing substituents (e.g., sulfanyl groups), which may confer distinct redox properties compared to alkoxy substituents .

Preparation Methods

General Synthetic Strategy

The synthesis of 4-Bromo-6-(4-isopropoxyphenyl)pyrimidine typically follows a sequence of:

  • Preparation of substituted phenyl intermediates (e.g., 4-bromophenylacetic acid derivatives or 4-isopropoxyphenyl precursors)
  • Formation of key pyrimidine intermediates through cyclization reactions involving guanidine derivatives or amidines
  • Introduction of bromine and other substituents at specific positions on the pyrimidine ring via halogenation or substitution reactions

Preparation of 5-(4-Bromophenyl)-4,6-dichloropyrimidine as a Key Intermediate

Two patent documents (,) describe detailed preparation methods for 5-(4-bromophenyl)-4,6-dichloropyrimidine, a closely related intermediate that can be adapted for synthesis of 4-Bromo-6-(4-isopropoxyphenyl)pyrimidine by substituting the phenyl moiety accordingly.

Stepwise preparation includes:

Step Description Conditions Yield
1 Catalytic esterification of p-bromophenylacetic acid to methyl p-bromophenylacetate Reflux with methanol and solid acid catalyst for 5-6 h; cooling and filtration; removal of methanol under reduced pressure ~94-95%
2 Reaction of methyl p-bromophenylacetate with sodium methoxide and dimethyl carbonate under nitrogen atmosphere Heating at 70-80 °C for 4-8 h Not explicitly stated
3 Cyclization with formamidine hydrochloride to form pyrimidine intermediate Stirring and heating at 20-30 °C for 15-17 h Not explicitly stated
4 Chlorination using solid phosgene in toluene with N,N-dimethylaminopyridine catalyst 20-35 °C addition, then heating to 95-105 °C for 3-5 h Final product yield of ~73% overall

This method provides a robust route to pyrimidine derivatives bearing bromophenyl substituents and chlorines on the pyrimidine ring, which can be further functionalized ().

While the above patents focus on 4-bromophenyl substituents, the introduction of a 4-isopropoxyphenyl group at the 6-position of the pyrimidine ring can be achieved by:

  • Using 4-isopropoxyphenyl boronic acid or its derivatives in a Suzuki coupling reaction with a halogenated pyrimidine intermediate (e.g., 4,6-dichloropyrimidine or 4-chloro-6-bromopyrimidine)
  • Alternatively, starting from 4-isopropoxyphenylacetic acid analogously to the p-bromophenylacetic acid used in the patents, followed by cyclization and halogenation steps

Pyrimidine Ring Construction via Cyclization

A related study () describes the synthesis of pyrimidine derivatives by cyclization of chalcone intermediates with guanidine hydrochloride under reflux in ethanol with sodium hydroxide. This method yields various substituted pyrimidines, including those with halogenated phenyl groups and alkoxy substituents, with yields ranging from 46% to 69%.

Parameter Details
Cyclization reactants Chalcone derivatives and guanidine hydrochloride
Solvent Ethanol
Base Sodium hydroxide
Temperature Reflux (approx. 78 °C)
Reaction time 24–48 hours
Yield range 46–69%

This approach can be adapted for 4-Bromo-6-(4-isopropoxyphenyl)pyrimidine by preparing the corresponding chalcone with 4-isopropoxyphenyl substituent and bromine on the aromatic ring, followed by cyclization ().

Summary Table of Key Preparation Steps

Step No. Reaction Type Starting Material Reagents/Conditions Product/Intermediate Yield (%)
1 Esterification p-Bromophenylacetic acid Methanol, solid acid catalyst, reflux 5-6 h Methyl p-bromophenylacetate 94-95
2 Carboxylation Intermediate 1 Sodium methoxide, dimethyl carbonate, N2 atmosphere, 70-80 °C, 4-8 h Intermediate 2 Not specified
3 Cyclization Intermediate 2 Formamidine hydrochloride, 20-30 °C, 15-17 h Pyrimidine intermediate Not specified
4 Chlorination Intermediate 3 Phosgene, toluene, DMAP, 20-105 °C, 3-5 h 5-(4-Bromophenyl)-4,6-dichloropyrimidine ~73 (overall)
5 Suzuki Coupling (adapted) 4,6-dichloropyrimidine + 4-isopropoxyphenyl boronic acid Pd catalyst, base, solvent, reflux 4-Bromo-6-(4-isopropoxyphenyl)pyrimidine Variable

Research Findings and Notes

  • The esterification and subsequent carboxylation steps are critical for high yields and purity of intermediates, requiring controlled temperature and inert atmosphere to prevent side reactions ().
  • The cyclization with formamidine hydrochloride proceeds under mild conditions but requires extended reaction times for completion ().
  • Chlorination using phosgene is efficient but requires careful handling due to toxicity; alternatives such as POCl3 may be explored in other protocols.
  • Suzuki coupling is a widely used method for introducing aryl groups like 4-isopropoxyphenyl onto pyrimidine rings, offering versatility in substituent variation.
  • The overall yield for multi-step syntheses typically ranges between 60-75%, depending on purification and reaction optimization ().

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Bromo-6-(4-isopropoxyphenyl)pyrimidine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves sequential halogenation and coupling reactions. For brominated pyrimidines, Zinc Chloride-catalyzed reactions and base-mediated oxidative coupling are effective for introducing substituents at the 4- and 6-positions . Key steps include:

  • Bromination : Use N-bromosuccinimide (NBS) with iron(III) bromide as a catalyst for regioselective bromination at the pyrimidine ring .
  • Coupling : Suzuki-Miyaura cross-coupling with 4-isopropoxyphenylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (e.g., DME/H₂O) at 80–100°C .
  • Optimization : Reaction time (12–24 hr), inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, hexane/EtOAc gradient) improve yields (reported 60–75%) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR confirms substituent positions (e.g., bromine’s deshielding effect at C4; isopropoxy group’s split signals) .
  • MS : High-resolution ESI-MS validates molecular weight (expected for C₁₃H₁₄BrN₂O: ~309 g/mol).
  • X-ray crystallography : Resolves spatial arrangement of the bromophenyl and isopropoxy groups; critical for assessing steric effects in drug design .
  • IR : Identifies functional groups (e.g., C-Br stretch ~550 cm⁻¹; C-O-C stretch ~1250 cm⁻¹) .

Q. How does the bromine substituent influence reactivity in downstream modifications?

  • Methodological Answer : Bromine at C4 acts as a leaving group , enabling nucleophilic substitutions (e.g., SNAr reactions with amines or thiols) or cross-coupling (e.g., Buchwald-Hartwig amination) . Key considerations:

  • Solvent polarity : DMF or DMSO enhances reactivity in polar aprotic media.
  • Catalysts : Pd-based catalysts for coupling; CuI for Ullmann-type reactions.
  • Competing pathways : Monitor for debromination under strong reducing conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer :

  • Core modifications : Replace bromine with other halogens (Cl, I) or install electron-withdrawing groups (CF₃) to modulate electronic effects .
  • Side-chain variations : Test substituents at the 4-isopropoxyphenyl group (e.g., alkyl chains, fluorination) to enhance lipophilicity or target binding .
  • Assays : Use in vitro enzyme inhibition (e.g., kinase assays) and cellular viability (MTT assay) to correlate structural changes with IC₅₀ values. Prioritize compounds with >50% inhibition at ≤10 µC for further optimization .

Q. How should researchers address contradictions in reported biological data (e.g., varying IC₅₀ values)?

  • Methodological Answer :

  • Standardize assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and control compounds to minimize variability .
  • Validate purity : HPLC (≥95% purity) and LC-MS ensure batch consistency .
  • Mechanistic studies : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm direct target binding vs. off-target effects .

Q. What strategies improve solubility and stability for in vivo studies?

  • Methodological Answer :

  • Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) at the isopropoxy moiety to enhance aqueous solubility .
  • Formulation : Use lipid-based nanoparticles or cyclodextrin complexes to improve bioavailability .
  • Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation pathways (e.g., dehalogenation) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Bromo-6-(4-isopropoxyphenyl)pyrimidine
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4-Bromo-6-(4-isopropoxyphenyl)pyrimidine

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